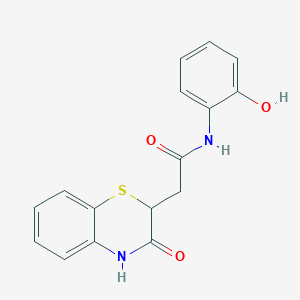
Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate, also known as BTD, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including material science, organic electronics, and biomedicine. BTD is a member of the benzothiadiazole family, which is known for its diverse chemical and biological properties.
作用机制
The mechanism of action of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to activate the caspase cascade, which leads to the cleavage of various proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to exhibit low toxicity in vitro and in vivo. In animal studies, Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to be well-tolerated at high doses and does not cause any significant adverse effects.
实验室实验的优点和局限性
One of the main advantages of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is its ease of synthesis and purification. Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for the research of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate. One area of interest is the development of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate-based materials for use in organic electronics and optoelectronics. Another area of interest is the use of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate as a fluorescent probe for the detection of cancer cells and other biological targets. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate and its potential applications in biomedicine.
合成方法
The synthesis of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate involves the reaction of 2-aminothiophenol with benzaldehyde in the presence of acetic acid as a catalyst. The resulting product is then treated with methyl chloroformate to form the methyl ester of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate. The synthesis of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is relatively simple and can be carried out in a one-pot reaction. The yield of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is typically high, and the compound can be purified by recrystallization or column chromatography.
科学研究应用
Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedicine. In material science, Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been used as a building block for the synthesis of functionalized polymers and dendrimers. These materials have shown promising properties such as high thermal stability, good solubility, and excellent electron-transporting ability.
In organic electronics, Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been used as a core unit in the design of organic semiconductors. These semiconductors have shown excellent charge-transporting properties and have been used in the fabrication of organic field-effect transistors, organic light-emitting diodes, and organic solar cells.
In biomedicine, Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of cancer cells and other biological targets.
属性
分子式 |
C26H18N2O2S |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate |
InChI |
InChI=1S/C26H18N2O2S/c1-30-26(29)23-20(17-11-5-2-6-12-17)21(18-13-7-3-8-14-18)24-25(28-31-27-24)22(23)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI 键 |
FVRQBQADLBFFOX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=NSN=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
COC(=O)C1=C(C2=NSN=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281974.png)
![6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281976.png)
![6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281977.png)
![6-[[4-[4-(4-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281979.png)
![6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
![6-[[4-[4-(2-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281981.png)
![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)
